![molecular formula C30H48O5 B1253944 Arjunic acid](/img/structure/B1253944.png)
Arjunic acid
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Overview
Description
Arjunic acid is a natural product found in Terminalia alata, Terminalia macroptera, and other organisms with data available.
Scientific Research Applications
Antitumor Mechanism in Non-Small Cell Lung Cancer
Arjunic acid, a triterpene isolated from Terminalia arjuna, exhibits significant cytotoxicity against non-small cell lung cancer (NSCLC) cells. It induces apoptosis via the c-Jun N-terminal kinase-dependent endoplasmic reticulum stress pathway, suggesting its potential as a chemotherapeutic agent for NSCLC (Joo et al., 2016).
Multifunctional Therapeutic Promise
Arjunic acid demonstrates a range of biological functions, including antioxidant, anti-fungal, anti-bacterial, and antitumor activities. Its role as a cardioprotective agent is also notable, with effects on myocardial necrosis, blood pressure, and cholesterol levels. Its antioxidant properties, combined with metal chelating ability, offer protection against organ pathophysiology (Ghosh & Sil, 2013).
Extraction and Isolation Techniques
Innovative techniques like microwave-assisted extraction (MAE) have been developed for the efficient extraction of arjunic acid from Terminalia arjuna stem bark. The study demonstrates MAE as a rapid method with higher yield and lower solvent consumption (Verma et al., 2012).
Antioxidant and Free Radical Scavenging Capacities
Arjunic acid shows strong antioxidant and free radical scavenging activities, more potent than ascorbic acid in certain assays. These properties highlight its potential for protecting against oxidative stress-related damage (Sun et al., 2008).
Cardioprotective Potential
Arjunic acid exhibits significant cardioprotective effects against hypoxia damage in rat cardiomyocytes, showcasing its potential as a therapeutic agent for cardiovascular diseases (Manu et al., 2019).
Modulatory Effects on Drug-Metabolizing Enzymes
Terminalia arjuna, containing arjunic acid, was evaluated for its potential to inhibit key drug-metabolizing enzymes, suggesting its significant influence on drug interactions and pharmacokinetics (Varghese et al., 2015).
properties
Molecular Formula |
C30H48O5 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(1S,4aR,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25(2)12-14-30(24(34)35)15-13-28(6)17(21(30)23(25)33)8-9-20-27(5)16-18(31)22(32)26(3,4)19(27)10-11-29(20,28)7/h8,18-23,31-33H,9-16H2,1-7H3,(H,34,35)/t18-,19+,20-,21-,22+,23+,27+,28-,29-,30+/m1/s1 |
InChI Key |
XJMYUPJDAFKICJ-YZTGESMESA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1O)C)C(=O)O)C |
synonyms |
arjunic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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